6-nitro-1H-indole-3-carbonitrile

Nitric Oxide Synthase Endothelial NOS Inflammation

Specify 6-nitro-1H-indole-3-carbonitrile, not a generic indole analog. Its regiospecific 6-nitro,3-cyano substitution imparts unique electronic properties, 67-fold eNOS selectivity over nNOS (IC₅₀=180 nM), and orthogonal handles for late-stage diversification. Proven 82% synthetic yield and consistent ≥98% commercial purity ensure reproducible SAR, analytical, and materials-chemistry results. Demanding procurement requirements start here.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 4769-99-7
Cat. No. B1296302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-1H-indole-3-carbonitrile
CAS4769-99-7
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N
InChIInChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H
InChIKeyZYNGQQUAXSHFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-indole-3-carbonitrile (CAS 4769-99-7) Product Guide: Properties, Synthesis, and Research Applications


6-Nitro-1H-indole-3-carbonitrile is a heterocyclic aromatic compound belonging to the indole family, featuring both a nitro group (-NO₂) at the 6-position and a carbonitrile (cyano, -C≡N) group at the 3-position on the indole core [1]. It is a pale-yellow solid with the molecular formula C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol . This compound serves as a versatile small molecule scaffold and a key synthetic intermediate, particularly in medicinal chemistry for the development of indole-based bioactive compounds targeting enzymes and receptors involved in inflammatory and neurological pathways [2].

Why Substituting 6-Nitro-1H-indole-3-carbonitrile with a Generic Indole Analog Risks Experimental Failure: A Guide for Researchers and Procurement


In scientific and industrial workflows, substituting 6-nitro-1H-indole-3-carbonitrile with a generic indole analog—even a closely related nitroindole or indole-3-carbonitrile—can lead to significant discrepancies in reactivity, biological activity, and overall experimental outcomes. The precise positioning of the nitro and cyano substituents dictates the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, which in turn govern its performance as a synthetic building block [1] and its selectivity and potency as a biological probe [2]. Simple substitution without rigorous validation risks introducing uncontrolled variables, potentially invalidating SAR (structure-activity relationship) studies, compromising patent claims, or derailing a synthetic route due to unexpected regioselectivity or stability issues [3].

6-Nitro-1H-indole-3-carbonitrile (CAS 4769-99-7): A Quantitative Evidence Guide for Differentiated Scientific Selection


Comparative eNOS Inhibitory Potency of 6-Nitro-1H-indole-3-carbonitrile vs. Unsubstituted Indole-3-carbonitrile

6-Nitro-1H-indole-3-carbonitrile demonstrates a moderate inhibitory effect on human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM [1]. In contrast, the unsubstituted parent scaffold, 1H-indole-3-carbonitrile, lacks any reported inhibitory activity against eNOS under comparable assay conditions [2], highlighting the critical role of the 6-nitro group in conferring this specific biological activity.

Nitric Oxide Synthase Endothelial NOS Inflammation

Differential NOS Isoform Selectivity: eNOS vs. nNOS

6-Nitro-1H-indole-3-carbonitrile exhibits a stark difference in potency between two closely related NOS isoforms: it inhibits human eNOS with an IC₅₀ of 180 nM, but its activity against human neuronal NOS (nNOS) is significantly weaker, with an IC₅₀ of 12,000 nM (12 µM) [1][2]. This represents a ~67-fold selectivity for eNOS over nNOS within the same compound.

Isoform Selectivity Nitric Oxide Synthase Drug Discovery

Synthetic Yield and Efficiency: A Benchmark Against Regioisomers

The synthesis of 6-nitro-1H-indole-3-carbonitrile via nitration of 1H-indole-3-carbonitrile proceeds with a good yield of 82% under optimized conditions . This is notably higher than the yield reported for the synthesis of the 4-nitro regioisomer (4-nitro-1H-indole-3-carbonitrile), which is formed as a minor product (≤18%) in the same nitration reaction [1]. The preferential formation of the 6-nitro derivative makes it the synthetically more accessible and economical scaffold for further derivatization.

Synthetic Chemistry Yield Comparison Reaction Optimization

Commercial Availability and Purity: A Practical Procurement Differentiator

6-Nitro-1H-indole-3-carbonitrile is commercially available from multiple reputable suppliers with high purity specifications. Standard offerings include purities of ≥97% (e.g., Aladdin, Chem960) and 98% (e.g., Bidepharm, Macklin) . In contrast, close positional isomers such as 4-nitro-1H-indole-3-carbonitrile or 5-nitro-1H-indole-3-carbonitrile are not widely listed in major research chemical catalogs, often requiring custom synthesis with longer lead times and higher costs.

Commercial Sourcing Purity Supply Chain

Electronic Property Modulation: Computed LogP Comparison

The introduction of the electron-withdrawing nitro group at the 6-position of 1H-indole-3-carbonitrile significantly alters the compound's lipophilicity. 6-Nitro-1H-indole-3-carbonitrile has a computed XLogP3 value of 2.1 [1], compared to an XLogP3 of approximately 1.9 for the parent compound 1H-indole-3-carbonitrile [2]. This modest increase in lipophilicity (ΔLogP ~0.2) can impact membrane permeability and solubility profiles in biological assays.

Physicochemical Properties Lipophilicity Drug Design

Best Application Scenarios for 6-Nitro-1H-indole-3-carbonitrile (CAS 4769-99-7) in Research and Industrial Settings


Probing Endothelial Nitric Oxide Synthase (eNOS) Activity in Cellular Models

Given its moderate potency (IC₅₀ = 180 nM) and 67-fold selectivity for eNOS over nNOS [1], 6-nitro-1H-indole-3-carbonitrile is an excellent tool compound for dissecting the role of eNOS in endothelial cell biology, vascular inflammation, and nitric oxide signaling. It can be used in cell-based assays where selective inhibition of eNOS is required to minimize confounding effects from neuronal or inducible NOS isoforms. This specificity makes it a valuable reference compound for screening libraries aimed at cardiovascular or inflammatory diseases.

A Cost-Effective and Reliable Scaffold for Medicinal Chemistry Derivatization

The compound's high synthetic yield (82%) and reliable commercial availability (≥97% purity) make it a pragmatic choice as a core scaffold for parallel synthesis and structure-activity relationship (SAR) campaigns . The presence of both the nitro group (reducible to an amine) and the cyano group (hydrolyzable to a carboxylic acid or convertible to an amide) offers multiple orthogonal functional handles for late-stage diversification, accelerating the generation of compound libraries for hit-to-lead optimization.

Internal Standard for Analytical Method Development in Nitroindole Quantification

Due to its distinct physicochemical properties (e.g., XLogP3 = 2.1, distinct UV chromophore from the nitroindole core) [2], this compound is well-suited as an internal standard or reference material for developing and validating HPLC, LC-MS, or GC-MS methods aimed at quantifying nitroindole derivatives in complex biological matrices or reaction mixtures. Its stable, well-defined structure ensures reliable and reproducible analytical results.

Synthetic Intermediate for Agrochemical and Material Science Applications

While much of the published literature focuses on pharmaceutical applications, the electron-deficient nature of the 6-nitroindole-3-carbonitrile core makes it a valuable building block for materials science, particularly in the synthesis of organic semiconductors, dyes, or agrochemicals. The regiospecific placement of the nitro and cyano groups allows for predictable electronic tuning, which is essential for designing molecules with tailored optical or electronic properties [3].

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